![molecular formula C17H11BrO2 B14613809 Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl- CAS No. 59835-54-0](/img/structure/B14613809.png)
Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl- is an organic compound with the molecular formula C13H9BrO. It is also known as 4-Bromobenzophenone. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a furan ring through a methanone group. The compound is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl- can be synthesized through several methods. One common method involves the reaction of 4-bromobenzoyl chloride with 2-furyl lithium. The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.
Industrial Production Methods
In industrial settings, the production of Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl- often involves the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to an alcohol group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl- involves its interaction with various molecular targets. The bromine atom and the furan ring contribute to its reactivity and ability to form stable complexes with biological molecules. The compound can inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects.
類似化合物との比較
Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl- can be compared with other similar compounds such as:
4-Bromobenzophenone: Similar in structure but lacks the furan ring.
4-Bromoacetophenone: Contains a bromine atom and a phenyl ring but has an acetyl group instead of a methanone group.
2-Furyl(4-bromophenyl)methanone: Similar structure but with different positioning of the furan ring.
The uniqueness of Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl- lies in its specific arrangement of the bromine atom, phenyl ring, and furan ring, which imparts distinct chemical and biological properties.
特性
CAS番号 |
59835-54-0 |
|---|---|
分子式 |
C17H11BrO2 |
分子量 |
327.2 g/mol |
IUPAC名 |
[5-(4-bromophenyl)furan-2-yl]-phenylmethanone |
InChI |
InChI=1S/C17H11BrO2/c18-14-8-6-12(7-9-14)15-10-11-16(20-15)17(19)13-4-2-1-3-5-13/h1-11H |
InChIキー |
QEZSYLOYDQWHMT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


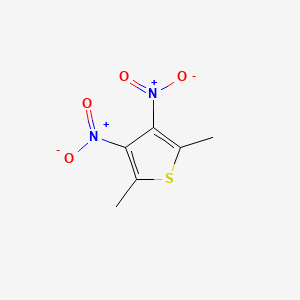
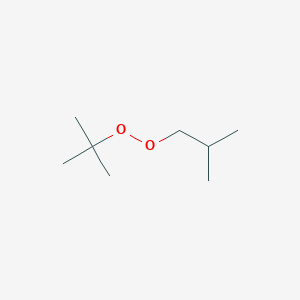
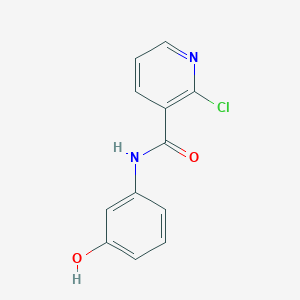
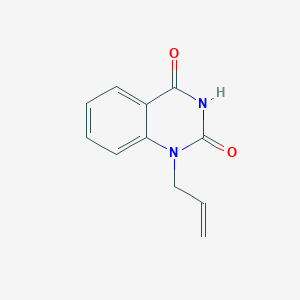
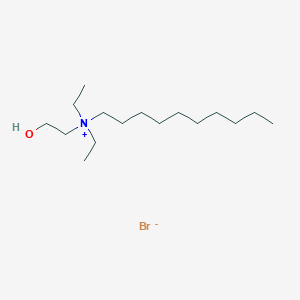
![Ethanone, 1-(2,3-dihydro-2-methylbenzo[b]thien-5-yl)-](/img/structure/B14613759.png)
![[2-(Cyclobut-1-en-1-yl)ethyl]benzene](/img/structure/B14613766.png)
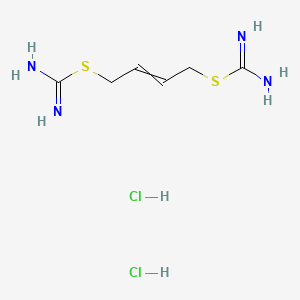
![Benzene, [(1-chloroheptyl)thio]-](/img/structure/B14613780.png)
![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclopentan-1-ol](/img/structure/B14613790.png)
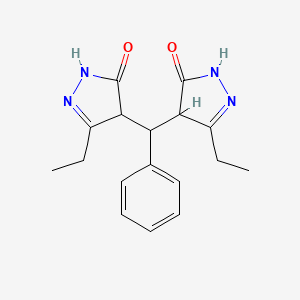
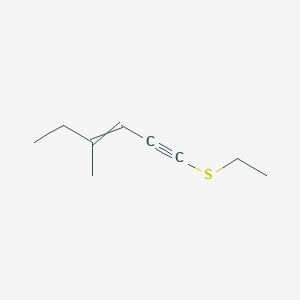
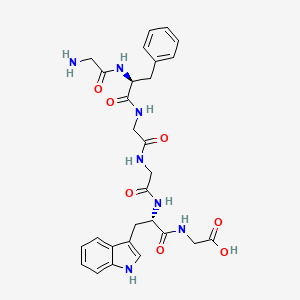
phosphanium iodide](/img/structure/B14613819.png)
